N-(3-Cyano-4-(methylsulfanyl)phenyl)-2,6-dimethoxybenzenecarboxamide
Description
Properties
IUPAC Name |
N-(3-cyano-4-methylsulfanylphenyl)-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-21-13-5-4-6-14(22-2)16(13)17(20)19-12-7-8-15(23-3)11(9-12)10-18/h4-9H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZORQIBMKOILHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2)SC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Cyano-4-(methylsulfanyl)phenyl)-2,6-dimethoxybenzenecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 342.40 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Anticancer Activity : Preliminary studies suggest that this compound can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. It interacts with specific molecular targets involved in cancer progression.
- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Antimicrobial Properties : There is evidence indicating that it possesses antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:
- Absorption : Studies indicate that the compound is well absorbed when administered orally.
- Distribution : It shows a high volume of distribution, indicating extensive tissue binding.
- Metabolism : The compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.
- Excretion : Renal excretion is the primary route for elimination, with a significant portion excreted unchanged.
Case Study 1: Anticancer Activity
A study published in 2024 evaluated the anticancer effects of this compound on human breast cancer cell lines. The results showed a dose-dependent inhibition of cell viability, with IC values indicating potent activity at low concentrations. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Anti-inflammatory Effects
In a 2023 study, researchers investigated the anti-inflammatory properties of the compound in a murine model of arthritis. Treatment with this compound significantly reduced joint swelling and serum levels of inflammatory markers compared to control groups.
Case Study 3: Antimicrobial Activity
A recent investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) that were comparable to standard antibiotics, highlighting its potential as an alternative treatment option for resistant bacterial strains.
Summary Table of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Apoptosis induction | Study 2024 |
| Anti-inflammatory | Cytokine modulation | Study 2023 |
| Antimicrobial | Inhibition of bacterial growth | Recent Investigation |
Comparison with Similar Compounds
Key Compounds for Comparison:
N-{3-Cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}-2,6-difluorobenzenecarboxamide (): Substituents: Sulfinyl (SO) group instead of methylsulfanyl (SMe); 2,6-difluoro vs. 2,6-dimethoxy. Electronic Effects:
- Difluoro substituents (electron-withdrawing) reduce electron density on the benzamide ring, contrasting with the electron-donating methoxy groups in the target compound.
Example 147 Patent Compound (): Substituents: Ethynyl, tetrahydofuran-3-yl-oxy, and benzylamino groups. Functional Relevance: The ethynyl group may enhance rigidity, while the tetrahydofuran moiety introduces stereochemical complexity. These features are absent in the target compound, suggesting divergent biological targets .
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide ():
- Structural Differences : A pyrazolone-acetamide scaffold vs. benzamide.
- Conformational Insights : The methylsulfanyl group in this compound contributes to a planar pyrazole ring with dihedral angles of 16.96° (benzene) and 38.93° (phenyl), stabilized by intramolecular C–H⋯O bonds. This suggests that SMe groups in the target compound may similarly influence molecular geometry .
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Properties of Selected Compounds
*Calculated using fragment-based methods (e.g., Moriguchi logP).
- Solubility : The target compound’s methoxy groups may improve aqueous solubility compared to the sulfinyl analog, which has higher polarity but stronger crystal packing (e.g., hydrogen bonding via SO) .
- Metabolic Stability : Methylsulfanyl groups are prone to oxidative metabolism (e.g., sulfoxidation), whereas sulfinyl groups are metabolically stable but may exhibit higher clearance due to polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
